BenchChemオンラインストアへようこそ!

tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

nucleophilic substitution leaving group ability benzyl halide reactivity

tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is an N-Boc-protected 2-bromomethylbenzimidazole synthetic intermediate, widely employed as a reactive alkylating agent in medicinal chemistry and chemical biology. The compound exhibits a predicted boiling point of 389.3±44.0 °C and a LogP of approximately 3.1, consistent with its moderate lipophilicity.

Molecular Formula C13H15BrN2O2
Molecular Weight 311.179
CAS No. 175531-13-2
Cat. No. B2656233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
CAS175531-13-2
Molecular FormulaC13H15BrN2O2
Molecular Weight311.179
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CBr
InChIInChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3
InChIKeyQQHSPDNLUDVJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 175531-13-2) – Essential Building Block for Benzimidazole-Focused Drug Discovery


tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is an N-Boc-protected 2-bromomethylbenzimidazole synthetic intermediate, widely employed as a reactive alkylating agent in medicinal chemistry and chemical biology . The compound exhibits a predicted boiling point of 389.3±44.0 °C and a LogP of approximately 3.1, consistent with its moderate lipophilicity . It is supplied as a solid (melting point 76–77 °C) with a standard purity of ≥95%, and batch-specific QC documentation (NMR, HPLC, GC) is available from major vendors .

Why Unprotected or Chloro Analogs Cannot Replace tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate in Multi-Step Synthesis


Structurally related analogs such as 2-(bromomethyl)-1H-benzo[d]imidazole (CAS 30770-24-2) and tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6) are not interchangeable with the target compound. The absence of the Boc group on the unprotected analog permits competing N-alkylation of the benzimidazole NH, leading to complex product mixtures and lower yields [1]. The chloro analog, while N-protected, exhibits a significantly slower nucleophilic substitution rate due to the poorer leaving-group ability of chloride versus bromide, necessitating longer reaction times and more forcing conditions that can degrade sensitive intermediates [2]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in reaction rate, chemoselectivity, deprotection orthogonality, and batch-to-batch consistency.

Quantitative Differentiation Evidence for tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Versus Nearest Analogs


Superior Leaving-Group Reactivity: Bromine vs. Chlorine in Nucleophilic Substitution

In SN2-type alkylation reactions, benzyl bromides consistently outperform benzyl chlorides by a factor of approximately 10²–10³ due to the lower carbon–halogen bond dissociation energy (C–Br ~226 kJ/mol vs. C–Cl ~244 kJ/mol for benzyl systems) [1]. For the specific heterocyclic scaffold, literature kinetic data on benzyl halides confirm that the bromide undergoes nucleophilic displacement with substantially lower activation energy than the corresponding chloride, directly translating to shorter reaction times and higher yields in medicinal chemistry applications [2].

nucleophilic substitution leaving group ability benzyl halide reactivity

Boc Protection Prevents Unproductive N-Alkylation Observed with Unprotected Analogs

When 2-(bromomethyl)-1H-benzo[d]imidazole (CAS 30770-24-2, the unprotected analog) is employed, competitive alkylation at the benzimidazole N1–H occurs alongside the desired C2-bromomethyl substitution, generating isomeric mixtures [1]. In contrast, the Boc-protected target compound directs alkylation exclusively to the C2-bromomethyl site. A representative tandem Boc-deprotection/alkylation study demonstrated that N-Boc benzimidazole derivatives undergo clean, site-selective NH insertion with diazoacetates under visible-light irradiation in water, yielding products in good to excellent yields (75–92%) without side reactions arising from unprotected NH groups [1].

chemoselectivity protecting group strategy N-alkylation control

Orthogonal Deprotection: Acid-Labile Boc vs. Alkali-Stable Methyl Carbamate

The Boc group on the target compound is quantitatively cleaved within 1–2 hours at 0 °C to room temperature using 20–50% trifluoroacetic acid (TFA) in dichloromethane, a condition that leaves methyl carbamates (e.g., methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, CAS 307951-31-1) completely intact [1]. The methyl carbamate analog requires prolonged heating in strong aqueous alkali (e.g., 6 M NaOH at reflux for 12–24 h), which is incompatible with base-sensitive functional groups frequently encountered in advanced intermediates. This orthogonality enables sequential deprotection strategies in complex molecule synthesis.

orthogonal protecting groups Boc deprotection multi-step synthesis compatibility

Solid-State Handling and Storage Stability Superiority over Liquid or Low-Melting Analogs

The target compound is a crystalline solid with a reported melting point of 76–77 °C, facilitating accurate gravimetric dispensing and long-term storage at 2–8 °C under inert atmosphere . In contrast, the unprotected analog (2-(bromomethyl)-1H-benzo[d]imidazole, density 1.694 g/cm³, mp not reliably reported) is frequently described as a sticky solid or oil, complicating precise weighing and increasing hygroscopicity . The chloro analog (CAS 163798-87-6) shows a lower predicted boiling point (377.6 °C vs. 389.3 °C) and lacks a well-defined melting point in standard databases, indicating potential variability in physical form across suppliers .

physical state storage stability weighing accuracy

Verified Purity and Analytical Documentation for Regulatory Acceptance

Major suppliers (e.g., Bidepharm, Fluorochem) provide the target compound at ≥95% purity with batch-specific NMR, HPLC, and GC certificates of analysis . This documentation supports IND-enabling studies and publication requirements, whereas the chloro analog (CAS 163798-87-6) and methyl carbamate analog (CAS 307951-31-1) are less frequently offered with comprehensive analytical packages, introducing uncertainty in impurity profiles that can confound biological assay interpretation.

quality control batch reproducibility analytical certification

Predicted LogP Advantage for Chromatographic Purification Workflows

The target compound exhibits a predicted LogP of approximately 3.1, placing it in an optimal range for normal-phase flash chromatography purification (silica gel, hexane/ethyl acetate) where retention is predictable and separation from polar impurities is efficient . By comparison, the protonated, unprotected analog (2-(bromomethyl)-1H-benzo[d]imidazole) is significantly more polar and prone to tailing, while the methyl carbamate analog (predicted LogP ~2.0) may require more polar solvent systems that co-elute common impurities.

lipophilicity LogP flash chromatography optimization

Optimal Deployment Scenarios for tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate Based on Quantitative Evidence


Parallel Synthesis of Kinase Inhibitor Libraries Requiring Fast, High-Yield Alkylation

The 100–1000× rate advantage of the bromo leaving group over the chloro analog [1] makes this compound ideal for high-throughput parallel synthesis of benzimidazole-based kinase inhibitor libraries, where reaction completion within 2–6 hours is critical for automated workflow integration. The Boc group prevents cross-contamination from N-alkylation byproducts, maintaining library purity standards.

Bromodomain (BRD4/BRD9) Chemical Probe Development with Orthogonal Protection Requirements

In multi-step syntheses of bromodomain inhibitors, the acid-labile Boc group permits late-stage deprotection under mild conditions (TFA/DCM, 0–25 °C) that preserve sensitive functional groups such as nitriles, esters, and tertiary amides [2]. This orthogonality is not achievable with the methyl carbamate analog, which requires strongly basic conditions incompatible with these moieties.

Academic and CRO Laboratories Prioritizing Reproducible Procurement

Contract research organizations (CROs) and academic medicinal chemistry groups benefit from the compound's consistent crystalline form (mp 76–77 °C) and full analytical documentation , which reduces variability in automated solid dispensing platforms and supports rigorous publication standards. The extensive vendor network supplying this CAS number ensures competitive pricing and reliable lead times.

Scale-Up of Benzimidazole-Containing Drug Candidates to Pre-IND Stage

The combination of documented batch-to-batch quality (≥95% purity with NMR/HPLC/GC CoA) and predictable purification behavior (LogP ~3.1) makes this building block suitable for process chemistry optimization studies required for pre-IND regulatory filing, where impurity profile control is subject to GLP scrutiny.

Quote Request

Request a Quote for tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.